molecular formula C14H32Cl2N4O2 B031011 Diacetylspermine CAS No. 77928-71-3

Diacetylspermine

Cat. No.: B031011
CAS No.: 77928-71-3
M. Wt: 359.3 g/mol
InChI Key: NQNXERHVLXYXRO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diacetylspermine (DiAcSpm) is an acetylated derivative of spermine, a polyamine that plays crucial roles in many biological functions, including cell growth, gene regulation, nucleic acid stabilization, and cell proliferation . The primary targets of DiAcSpm are cells with high proliferation rates, such as cancer cells .

Mode of Action

DiAcSpm is produced by two rounds of acetylation of spermine, catalyzed by SAT1/2 . The interaction of DiAcSpm with its targets results in changes in the cellular environment, particularly in cancer cells. The exact mechanisms of these interactions are still under investigation .

Biochemical Pathways

The biosynthesis pathway of DiAcSpm starts with the decarboxylation of ornithine, which gives putrescine. Putrescine is then catalytically derived into spermidine by SRM and further aminopropylated into spermine, catalyzed by SMS and involving SAM . DiAcSpm is then produced by two rounds of acetylation of spermine .

Pharmacokinetics

Studies have reported the level of spermine, from which diacspm is derived, in different body fluids and organ tissues in patients with different types of cancers .

Result of Action

DiAcSpm has been associated with the diagnosis and staging of various cancers, including lung, breast, liver, colorectal, and urogenital . It has been observed that urinary DiAcSpm levels could distinguish advanced hepatocellular carcinoma (HCC) from early-stage HCC and other non-malignant liver diseases . Furthermore, DiAcSpm has demonstrated prognostic value in lung cancer, colorectal cancer, and breast cancer .

Action Environment

The action of DiAcSpm is influenced by various environmental factors. For instance, the presence of cancer cells, which have high proliferation rates, can result in elevated polyamine biosynthesis and uptake, leading to increased levels of DiAcSpm . .

Biochemical Analysis

Biochemical Properties

Diacetylspermine interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the biochemical reactions related to cell growth and polyamine metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N12-Diacetylspermine (hydrochloride) is synthesized from spermine through a diacetylation process. The reaction involves the acetylation of spermine using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete conversion .

Industrial Production Methods: Industrial production of N1,N12-Diacetylspermine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques and is stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: N1,N12-Diacetylspermine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N1,N12-Diacetylspermine (hydrochloride) is unique due to its diacetylation, which enhances its substrate properties for polyamine oxidase and its potential as a cancer biomarker. Its higher Vmax and lower Km values compared to spermine make it a more efficient substrate for enzymatic studies .

Properties

IUPAC Name

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNXERHVLXYXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999129
Record name N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77928-71-3
Record name N',N''-Diacetylspermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of diacetylspermine as a tumor marker?

A1: this compound has shown promise as a tumor marker for various cancers, including colorectal, breast, lung, and hepatocellular carcinoma. [, , , ] Its levels are often elevated in early stages of cancer, making it potentially useful for early detection and diagnosis. [, ]

Q2: How does the diagnostic performance of this compound compare with other established tumor markers?

A2: Studies have demonstrated that this compound exhibits superior sensitivity in detecting early-stage colorectal and breast cancers compared to conventional markers like CEA, CA19-9, and CA15-3. []

Q3: Are there limitations to using urinary this compound as a diagnostic tool?

A3: While promising, elevated this compound levels have also been observed in certain benign conditions like liver cirrhosis. [] Factors like age, sex, and menstrual cycle can also influence urinary this compound levels, necessitating careful interpretation of test results. [] Additionally, its efficacy as a marker for urinary bladder cancer has been challenged. [, ]

Q4: Has this compound proven useful in monitoring treatment response?

A4: Research suggests that urinary this compound levels can reflect the progression of disease and response to treatment in certain cancers, such as hepatocellular carcinoma and brain tumors. [, ] A study on pulmonary tuberculosis patients also indicated its potential as an early biomarker for treatment efficacy. []

Q5: What other conditions, besides cancer, have been associated with altered this compound levels?

A5: Research has shown elevated this compound levels in the blood plasma of very-low birth weight infants, suggesting potential alterations in polyamine metabolism related to prematurity. [] Additionally, a study analyzing metabolomic profiles and heart failure risk in Black adults found an association between this compound and increased heart failure incidence. []

Q6: What factors need to be considered when developing and validating analytical methods for this compound?

A7: Specificity is crucial due to the presence of structurally similar polyamines in urine. [] The method should be sensitive enough to detect low concentrations of this compound, particularly in the context of early cancer detection. [] Analytical method validation should encompass accuracy, precision, specificity, and the establishment of appropriate reference values considering factors like age, sex, and menstrual cycle. [, ]

Q7: What is the role of polyamine metabolism in cancer development, and how is this compound involved?

A8: Polyamines, including spermine and spermidine, are crucial for cellular growth and proliferation. [] Cancer cells often exhibit dysregulated polyamine metabolism, leading to increased polyamine levels that contribute to uncontrolled growth. [] this compound, a product of spermine acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), has been linked to these alterations in polyamine metabolism in cancer. [, ]

Q8: How does the interaction of this compound with cellular transport systems differ from other polyamines?

A9: Research using the LLC-PK1 cell line, a model for renal polyamine transport, indicated that this compound does not interact with the polyamine transport systems on these cells, unlike spermine and monoacetylspermine. [] This lack of interaction might contribute to the relatively stable excretion of this compound in urine, potentially explaining its utility as a tumor marker. []

Q9: What is the role of the spermidine/spermine N1-acetyltransferase (SSAT) enzyme in relation to this compound and cancer?

A10: SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of this compound and other acetylated polyamines. [] Studies using polyamine analogs that upregulate SSAT activity have shown growth inhibition and apoptosis in certain cancer cell lines. [] This suggests that SSAT induction and subsequent this compound production might contribute to the antiproliferative effects observed with these analogs. [, ]

Q10: What is the chemical structure of this compound?

A10: this compound (N1,N12-diacetylspermine) is a linear polyamine with two acetyl groups attached to the terminal nitrogen atoms of the spermine backbone.

Q11: How do structural modifications of polyamines, particularly acetylation, affect their interaction with cellular systems?

A12: Acetylation of polyamines can significantly alter their cellular uptake and metabolism. [] For instance, N1-acetylspermidine can be taken up by cells and converted back to spermidine, while this compound shows limited uptake and does not affect intracellular polyamine pools. [] This suggests that the position and number of acetyl groups play a crucial role in determining the biological activity of acetylated polyamines. []

Q12: What are potential future research directions for this compound?

A13: Further research is needed to fully elucidate the mechanisms underlying this compound production in cancer cells and its role in tumorigenesis. [] Developing highly sensitive and specific diagnostic tools based on this compound, potentially in combination with other biomarkers, could improve early cancer detection rates. [, ] Exploring the therapeutic potential of modulating this compound levels or targeting its metabolic pathway could lead to novel cancer treatment strategies. []

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